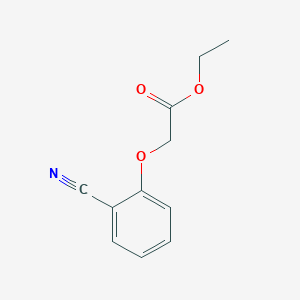

Ethyl 2-(2-cyanophenoxy)acetate

Description

Evolution of Organic Compound Studies

The journey of organic chemistry began with the vitalism theory, which posited that organic compounds could only be produced by living organisms. nih.gov This notion was famously overturned in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic starting materials. uq.edu.au This pivotal moment marked the dawn of modern organic synthesis, demonstrating that the chemical principles governing the organic world were no different from those of the inorganic realm. uq.edu.au

The 19th and early 20th centuries witnessed a rapid expansion of the field, with the elucidation of molecular structures, the development of new synthetic reactions, and the birth of the pharmaceutical and polymer industries. nih.govopenaccessjournals.com Key milestones included the determination of the structure of benzene (B151609) by Kekulé and the advent of powerful analytical techniques. The latter half of the 20th century and the beginning of the 21st century have been characterized by an explosion in synthetic methodology, including the development of transition-metal-catalyzed cross-coupling reactions and a growing emphasis on green and sustainable chemistry. researchgate.netresearchgate.net

Significance of Ethyl 2-(2-cyanophenoxy)acetate in Contemporary Chemical Research

This compound (CAS No. 39786-34-0) is an aryl acetate (B1210297) derivative that has garnered interest as a versatile building block in organic synthesis. sigmaaldrich.comkeyorganics.netechemi.com Its structure, featuring a reactive ester group, a nitrile functionality, and an aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds. The strategic placement of the cyano group at the ortho position of the phenoxy ring influences the electronic properties and reactivity of the molecule, opening up unique avenues for chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | sigmaaldrich.comkeyorganics.netechemi.com |

| Molecular Weight | 205.21 g/mol | np-mrd.org |

| Exact Mass | 205.0739 u | np-mrd.org |

| Monoisotopic Mass | 205.0739 u | np-mrd.org |

| Appearance | White to off-white solid | np-mrd.org |

| Melting Point | 49 °C | np-mrd.org |

| Boiling Point (Predicted) | 335.4 ± 17.0 °C | np-mrd.org |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | np-mrd.org |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | sigmaaldrich.comsigmaaldrich.com |

| Purity | >97% | sigmaaldrich.comnp-mrd.org |

This table presents a summary of the key physicochemical properties of this compound based on available data.

Overview of Research Trajectories for Aryl Acetate Derivatives

Aryl acetate derivatives, as a class, are significant in various fields of chemical research. Their applications span from being key intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in materials science. orientjchem.orgresearchgate.net Research in this area is focused on several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, selective, and environmentally benign methods for the synthesis of aryl acetates. This includes the use of novel catalysts, such as nickel-based systems, to facilitate cross-coupling reactions. researchgate.net

Medicinal Chemistry Applications: Many biologically active molecules contain the aryl acetate motif. Research is ongoing to synthesize new derivatives with potential therapeutic applications, including anti-inflammatory and other pharmacological activities. orientjchem.orgmdpi.comresearchgate.net

Precursors for Heterocyclic Synthesis: The functional groups present in aryl acetates make them ideal starting materials for the construction of a wide array of heterocyclic compounds, which are ubiquitous in medicinal chemistry.

Material Science: The properties of aryl acetate derivatives can be tuned by modifying their structure, leading to their investigation in the development of new materials with specific optical or electronic properties.

The study of this compound and its analogs falls squarely within these research trends, highlighting its potential for contributing to advancements in these critical areas of chemical science.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, we can infer its reactivity and potential applications from studies on closely related compounds and the functional groups it possesses.

A common synthetic route to aryl acetates involves the Williamson ether synthesis, where a phenoxide is reacted with an ethyl haloacetate. In the case of this compound, this would likely involve the reaction of 2-cyanophenol with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base. A study on the synthesis of ethyl 2-(4-aminophenoxy)acetate utilized a similar alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by reduction of the nitro group. mdpi.comresearchgate.net

The reactivity of the nitrile and ester functional groups allows for a variety of subsequent transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification or amidation reactions.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene (B1212753) protons of the acetate group, and signals in the aromatic region for the phenoxy protons. bris.ac.ukchemicalbook.comrsc.org |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the nitrile carbon, carbons of the ethyl group, the methylene carbon of the acetate group, and the aromatic carbons. np-mrd.orgnp-mrd.orgchemicalbook.com |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile, the C=O stretch of the ester, and C-O stretching vibrations. researchgate.netnist.govnist.govdocbrown.info |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. bris.ac.uknist.gov |

This table is a prediction based on the known spectroscopic data of similar compounds and functional groups.

The research on related aryl propionic acid derivatives suggests that modifications of the aryl acetate core can lead to a wide range of biological activities. orientjchem.org This indicates that this compound could serve as a valuable scaffold for the development of new pharmacologically active agents.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNAPWRLYAJFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384351 | |

| Record name | ethyl 2-(2-cyanophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39786-34-0 | |

| Record name | ethyl 2-(2-cyanophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 2 Cyanophenoxy Acetate

Investigation of Established Synthetic Routes

Established methods for synthesizing phenoxyacetates and related compounds provide a foundational understanding for the production of Ethyl 2-(2-cyanophenoxy)acetate. These routes primarily involve classical condensation and substitution reactions.

Knoevenagel Condensation Approaches for Related Cyanoacrylates

The Knoevenagel condensation is a cornerstone for carbon-carbon bond formation in organic synthesis. taylorfrancis.com While not a direct route to this compound, its application in the synthesis of related α-cyanoacrylates is highly relevant. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with an aldehyde or ketone. taylorfrancis.com The reaction is versatile, accommodating a wide range of aromatic, aliphatic, and heterocyclic aldehydes. researchgate.net

Various catalytic systems have been developed to enhance the efficiency and environmental friendliness of the Knoevenagel condensation. dntb.gov.ua Triphenylphosphine has been demonstrated as an effective, mild, and efficient catalyst for the solvent-free condensation of aldehydes with ethyl cyanoacetate, producing olefins with high stereoselectivity and excellent yields. researchgate.net Microwave irradiation can further accelerate these reactions. researchgate.net Another approach utilizes diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst, which offers short reaction times and high yields across a broad scope of substrates. organic-chemistry.org To align with green chemistry principles, catalyst-free methods under ultrasound irradiation in water have also been successfully developed for synthesizing cyanoacrylates. dntb.gov.ua

Nucleophilic Substitution Reactions with Halogenated Precursors

The core structure of this compound is an ether linkage, which is commonly formed via nucleophilic substitution, most notably the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves an alkoxide ion acting as a nucleophile, which displaces a halide from an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.com For the synthesis of phenoxyacetates, this translates to the reaction of a phenoxide ion with an alkyl halide. numberanalytics.com

The reaction is typically performed by first deprotonating a phenol (B47542) with a suitable base to form the more nucleophilic phenoxide. youtube.com Strong bases like sodium hydride (NaH) are often used because they effectively deprotonate the alcohol without introducing competing nucleophiles. youtube.com The resulting alkoxide then reacts with a primary alkyl halide. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) being common as they facilitate SN2 reactions. libretexts.orgnumberanalytics.com It is critical to use a primary alkyl halide, as secondary and tertiary halides tend to undergo elimination reactions (E2) instead of substitution. masterorganicchemistry.com

Synthesis from 2-hydroxybenzonitrile (B42573) and Alkyl Bromoacetate (B1195939)

The most direct application of nucleophilic substitution for the target compound involves the reaction of 2-hydroxybenzonitrile (the phenoxide precursor) with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate (B1199739). nih.gov This is a specific instance of the Williamson ether synthesis.

The synthesis begins with the deprotonation of 2-hydroxybenzonitrile using a base in a suitable solvent. Anhydrous potassium carbonate is a commonly used base for this purpose, and dimethylformamide (DMF) often serves as the solvent. nih.gov Following the formation of the phenoxide, ethyl bromoacetate is added to the reaction mixture. orgsyn.org The mixture is typically heated to drive the reaction to completion. For a similar reaction involving 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate, the mixture was refluxed for several hours. nih.gov After the reaction is complete, a standard workup procedure involves pouring the mixture into ice-cold water to precipitate the product, which is then filtered and purified, often by recrystallization from a solvent like ethanol. nih.gov

Table 1: Reaction Conditions for Synthesis via Nucleophilic Substitution This table is based on analogous and typical conditions for Williamson ether synthesis.

| Parameter | Value/Condition | Source |

| Nucleophile Precursor | 2-hydroxybenzonitrile | - |

| Electrophile | Ethyl bromoacetate / Ethyl chloroacetate | orgsyn.org, nih.gov |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) / Sodium Hydride (NaH) | nih.gov, youtube.com |

| Solvent | Dimethylformamide (DMF) / Tetrahydrofuran (THF) | nih.gov, orgsyn.org |

| Temperature | Reflux | nih.gov |

| Reaction Time | ~5 hours | nih.gov |

| Workup | Precipitation in ice-water, filtration, recrystallization | nih.gov |

Novel Synthetic Approaches and Catalysis

While classical methods are robust, research continues into novel synthetic strategies that offer improved yields, easier purification, and better alignment with green chemistry principles.

Transition Metal-Free Radical Reactions

Transition metal-free reactions are gaining traction as alternatives to traditional metal-catalyzed processes. In the context of ether synthesis, metal-free electrochemical methods have been developed. For instance, the vicinal difunctionalization of alkenes using dibromomethane (B42720) in an alcohol solvent can produce β-bromo-α-alkyloxyalkanes. organic-chemistry.org Mechanistic studies suggest the involvement of a bromine radical during electrolysis in these reactions. organic-chemistry.org While not a direct synthesis for phenoxyacetates, these radical-based, metal-free approaches represent an emerging area in the formation of C-O bonds. organic-chemistry.org

Polymer-Bound Reagents in Synthesis

To simplify product purification and facilitate catalyst recycling, polymer-supported reagents and catalysts have been introduced in various organic transformations. researchgate.netsciencemadness.org In the context of Williamson ether synthesis, polymer-supported bases can be used to generate the required alkoxide. tandfonline.com For example, the ion exchange resin Amberlyst A26™ in its hydroxide (B78521) form and potassium hydroxide supported on alumina (B75360) (KOH/Al₂O₃) have been used as solid basic reagents for forming alkoxide ions from alcohols. tandfonline.com

The key advantage of using these heterogeneous catalysts is the ease of separation; the solid reagent can be removed from the reaction mixture by simple filtration. researchgate.nettandfonline.com This streamlines the purification process and allows for the potential reuse of the reagent, which is both cost-effective and environmentally friendly. researchgate.net Polystyrene and poly(ethylene glycol) (PEG) are common polymer backbones for these supported reagents. taylorfrancis.com

Reaction Mechanisms and Mechanistic Insights

Understanding the underlying mechanisms of reactions is crucial for optimizing conditions and expanding the applicability of synthetic methods.

Detailed Mechanistic Studies of Esterification and Amidation

Esterification and amidation are fundamental reactions in organic synthesis. The Fischer esterification, a classic method, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.net The mechanism proceeds via protonation of the carbonyl oxygen of the acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of water to yield the ester. researchgate.net

Modern coupling reagents have been developed to facilitate these transformations under milder conditions and to suppress side reactions like racemization, particularly in peptide synthesis. acs.org One such class of reagents includes derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). For example, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) has been utilized as an efficient coupling reagent. acs.org The general procedure involves a preactivation step where the carboxylic acid reacts with the coupling reagent in the presence of a base like N,N-diisopropylethylamine (DIPEA). This forms a highly reactive acyl-oxyiminium intermediate. Subsequently, the nucleophile (an alcohol for esterification or an amine for amidation) is added, which then attacks the activated carbonyl group to form the final product. acs.org This two-stage process within a single pot ensures efficient and controlled bond formation. acs.org

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. researchgate.netboisestate.edu These methods allow for the modeling of reaction coordinate diagrams, which map the energy of a system as it progresses from reactants to products through transition states. boisestate.edu

For instance, DFT calculations have been used to study the mechanism of ethyl acetate synthesis, confirming that the rate-determining step is the initial nucleophilic addition of the alcohol to the protonated carboxylic acid. researchgate.net Such studies can analyze the energetics of starting materials, intermediates, transition states, and products, providing deep insight into the reaction's feasibility and kinetics. boisestate.edu Furthermore, computational models can predict various molecular properties, and calculate spectroscopic data (like UV/Vis spectra) that can be compared with experimental results to validate the proposed mechanism. jyu.fi By examining parameters like bond polarity, conformational preferences, and the influence of sterics, computational studies offer a molecular-level understanding that complements experimental observations. researchgate.netboisestate.edu

Role of Cleaved Products in Reaction Promotion

An intriguing aspect of some reaction mechanisms is the active participation of byproducts or cleaved fragments from a reagent. A significant finding in this area involves the sulfonate ester of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), a compound structurally related to the title compound's precursors.

In the synthesis of nitriles from aldoximes, it was discovered that a cleaved product from the O-sulfonate ester of Oxyma unexpectedly promoted the reaction. researchgate.netresearchgate.net The study proposed that alongside the anticipated reaction pathway, the involvement of the Oxyma cleaved product in the mechanism drastically improved the reaction's applicability. This unforeseen participation led to a reduction in the required reaction time and resulted in excellent yields under mild, ambient conditions. researchgate.netresearchgate.net This phenomenon highlights the complexity of reaction mechanisms, where even fragments of reagents can play a crucial catalytic or promotional role.

Derivatization and Analog Synthesis

The core structure of this compound can be modified to produce a variety of analogs with potentially new properties.

Synthesis of Hydrazide Derivatives

A common and straightforward derivatization of esters is their conversion to hydrazides. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux in a suitable solvent like ethanol. researchgate.netnih.gov The reaction involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester by the hydrazine nucleophile.

This method is widely applicable for the synthesis of various hydrazides, which are themselves valuable intermediates for constructing a wide range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. nih.govekb.eg The resulting hydrazide-hydrazones, formed by further reaction with aldehydes or ketones, are also of significant interest in medicinal chemistry. researchgate.netmdpi.com The synthesis of a hydrazide from an ester like this compound would proceed by heating it with hydrazine hydrate, leading to the formation of 2-(2-cyanophenoxy)acetohydrazide. nih.gov

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Ester (e.g., this compound) | Hydrazine Hydrate | Hydrazide (e.g., 2-(2-cyanophenoxy)acetohydrazide) | Nucleophilic Acyl Substitution | researchgate.netnih.gov |

| Hydrazide | Aldehyde/Ketone | Hydrazide-Hydrazone | Condensation | mdpi.com |

Copolymerization with Vinyl Acetate

A thorough review of scientific literature reveals a lack of specific studies on the copolymerization of this compound with vinyl acetate. While the copolymerization of vinyl acetate with other monomers, such as various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, has been investigated, there is no readily available research detailing the reaction conditions, copolymer composition, or properties of a copolymer derived from this compound and vinyl acetate. chemrxiv.orgchemrxiv.orgnih.gov

The general field of vinyl acetate copolymerization is extensive, with research exploring its reactions with a wide range of other monomers to modify the properties of the resulting polymers for various applications. nih.govnih.govmdpi.com These studies often focus on aspects like the reactivity ratios of the monomers, the thermal properties of the copolymer, and its potential uses. However, the specific pairing of this compound with vinyl acetate has not been a subject of published research based on the available data.

Preparation of Ring-Substituted Ethyl 2-cyano-3-phenyl-2-propenoates

The established and widely documented method for the synthesis of ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates is the Knoevenagel condensation. researchgate.netwikipedia.orgrsc.org This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene group, such as ethyl cyanoacetate. researchgate.netrsc.org

The general reaction scheme for the Knoevenagel condensation is as follows:

R-CHO + NC-CH₂-COOC₂H₅ → R-CH=C(CN)COOC₂H₅ + H₂O

Numerous studies have detailed the use of this method with a wide variety of substituted benzaldehydes to produce a diverse range of ethyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov Catalysts for this reaction are typically weak bases like piperidine. chemrxiv.orgresearchgate.net

A comprehensive search of chemical literature indicates that this compound is not used as a starting material for the preparation of ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. The active methylene group required for the Knoevenagel condensation is present in ethyl cyanoacetate, not in this compound. Therefore, the latter compound is not a suitable precursor for this specific class of propenoates via this synthetic route.

Table 1: Examples of Ring-Substituted Ethyl 2-cyano-3-phenyl-2-propenoates Synthesized via Knoevenagel Condensation

| Substituted Benzaldehyde | Product | Catalyst | Reference |

| 2-Methoxybenzaldehyde | (E)-Ethyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate | Piperidine | chemrxiv.org |

| 2,4-Dimethoxybenzaldehyde | (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate | Microwave Irradiation | nih.gov |

| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate | DABCO | rsc.org |

| 4-Fluorobenzaldehyde | Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate | DABCO | rsc.org |

| 2-Chlorobenzaldehyde | Ethyl 2-cyano-3-(2-chlorophenyl)acrylate | DIPEAc | scielo.org.mx |

Spectroscopic and Structural Characterization Studies of Ethyl 2 2 Cyanophenoxy Acetate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectral Analysis and Interpretation

The proton NMR (¹H NMR) spectrum of ethyl 2-(2-cyanophenoxy)acetate provides information on the number of different types of protons and their neighboring environments. The ethyl group gives rise to a characteristic triplet and quartet pattern. bris.ac.ukyoutube.com The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group, while the methylene protons appear as a quartet due to coupling with the methyl group. bris.ac.ukyoutube.com The methylene protons of the acetate (B1210297) group (O-CH₂-C=O) are expected to appear as a singlet, as they lack adjacent protons to couple with. The aromatic protons on the cyanophenoxy ring will exhibit complex splitting patterns (multiplets) in the downfield region of the spectrum, influenced by their substitution pattern.

Table 1: Representative ¹H NMR Spectral Data for the Ethyl Acetate Moiety

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Relative Intensity | Assignment |

| CH₃ (Ethyl) | ~1.3 | Triplet | 3 | Protons of the methyl group |

| CH₂ (Ethyl) | ~4.1 | Quartet | 2 | Protons of the methylene group |

| CH₃ (Acetyl) | ~1.9 | Singlet | 3 | Protons of the acetyl methyl group |

This table is based on typical values for an ethyl acetate moiety and may vary slightly for the target compound. bris.ac.uk

¹³C NMR Spectral Analysis and Interpretation

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. Each chemically distinct carbon atom gives rise to a single peak. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate group, and the carbons of the cyanophenoxy ring. The carbon atom of the nitrile group (C≡N) also has a characteristic chemical shift. Carbons adjacent to electronegative atoms like oxygen will be shifted further downfield. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | 10-20 |

| CH₂ (Ethyl) | 60-70 |

| O-CH₂ (Acetate) | 60-70 |

| C=O (Ester) | 160-180 |

| Aromatic Carbons | 110-160 |

| C-CN (Aromatic) | 100-110 |

| CN (Nitrile) | 115-125 |

Note: These are general predicted ranges and actual values can be influenced by the specific electronic environment within the molecule.

Conformational Analysis via NMR

Conformational analysis using NMR spectroscopy involves studying the spatial arrangement of atoms in a molecule, which can exist in different conformations due to rotation around single bonds. auremn.org.br Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the through-space proximity of protons, providing insights into the preferred conformation of the molecule in solution. nih.gov For this compound, this could reveal the orientation of the ethyl acetate side chain relative to the plane of the cyanophenoxy ring. The study of rotamers, or conformational isomers that can be interconverted by rotation around a single bond, can be investigated using variable temperature NMR experiments. researchgate.net

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. In the IR spectrum of this compound, key absorption bands would confirm the presence of the nitrile (C≡N), ester (C=O), and ether (C-O) functionalities.

A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group stretch. The carbonyl stretch of the ester group will produce a strong absorption band typically in the range of 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220-2260 |

| Ester (C=O) | Stretching | 1735-1750 |

| Ether (Ar-O-CH₂) | Asymmetric Stretching | 1200-1275 |

| Ester (O-C-C) | Stretching | 1000-1200 |

Mass Spectrometry (MS) Characterization, including HRMS and ESI-TOF MS

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula.

Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically produces a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The exact mass measurement from HRMS would confirm the molecular formula of C₁₁H₁₁NO₃. sigmaaldrich.comkeyorganics.net The fragmentation pattern observed in the mass spectrum can also provide structural information.

Advanced Spectroscopic Techniques and Applications

Beyond the fundamental techniques, advanced spectroscopic methods can provide even deeper insights into the structure and properties of this compound. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals by showing correlations between them.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are also powerful. For instance, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the purity of the compound and to study its fragmentation in detail. While specific applications to this compound are not widely documented in the provided search results, the use of such advanced techniques is standard practice in the comprehensive characterization of organic compounds. uts.edu.ausetu.ie

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. It is particularly sensitive to the vibrations of the molecular backbone and functional groups, making it an invaluable tool for structural characterization.

A detailed vibrational frequency analysis of a closely related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, has been performed using Density Functional Theory (DFT) calculations, and the experimental data corroborates the theoretical findings. nih.govresearchgate.net Key vibrational modes identified for this analog can be extrapolated to predict the Raman spectrum of this compound.

The C≡N stretching vibration of the cyano group is a strong and characteristic Raman band, typically appearing in the 2210–2270 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching vibrations of the ethyl group would appear in the 2800-3000 cm⁻¹ region. The C=O stretching of the ester group is another prominent band, typically found around 1700-1750 cm⁻¹. The aromatic ring C-C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage vibrations would also produce characteristic bands in the fingerprint region.

A study on 2-(4-Cyanophenylamino) acetic acid provides further comparative data, where FT-Raman spectroscopy was used to identify key vibrational modes. nih.gov

Table 1: Experimental and Calculated Raman Vibrational Frequencies for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate nih.govresearchgate.net

| Wavenumber (cm⁻¹) (Experimental) | Wavenumber (cm⁻¹) (Calculated, B3LYP) | Assignment |

| 2969 | 2975 | CH₂ antisymmetric stretching |

| 2891 | 2895 | CH₂ symmetric stretching |

| 2220 | 2225 | C≡N stretching |

| 1710 | 1715 | C=O stretching |

| 1605 | 1608 | Aromatic C-C stretching |

| 1260 | 1265 | C-O-C antisymmetric stretching |

| 840 | 845 | Ring breathing mode |

This table presents data for an analog to infer the expected spectral characteristics of this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

Specific experimental UV-Visible spectral data for this compound is not extensively documented. However, the analysis of its structural components and data from analogous compounds allows for a prediction of its absorption characteristics. The primary chromophore in this compound is the cyanophenoxy group. The benzene (B151609) ring itself exhibits characteristic π → π* transitions, typically below 280 nm. The presence of the cyano and ether substituents on the aromatic ring is expected to cause a bathochromic (red) shift in these absorption bands.

For comparison, the UV-Vis spectrum of a related compound, ethyl-2-(4-aminophenoxy)acetate, shows absorption bands at 234 nm and 299 nm in ethanol. sigmaaldrich.com These are attributed to π → π* and n → π* transitions, respectively. The π → π* transition is associated with the aromatic system, while the n → π* transition involves the non-bonding electrons of the oxygen and nitrogen atoms. sigmaaldrich.com The UV-Vis spectrum of ethyl acetate itself shows an absorption maximum at 206 nm. sielc.com

A study on the rapid determination of ethyl acetate content using UV-Vis spectroscopy after a color reaction with hydroxylamine-HCl and FeCl₃ reported a maximum absorption at 530 nm for the resulting complex. nist.gov While this is an indirect measurement, it demonstrates the utility of UV-Vis spectroscopy in analyzing compounds containing the ethyl acetate moiety.

Table 2: UV-Visible Absorption Maxima for Analogs of this compound

| Compound | Solvent | λmax (nm) | Transition | Reference |

| Ethyl-2-(4-aminophenoxy)acetate | Ethanol | 234 | π → π | sigmaaldrich.com |

| Ethyl-2-(4-aminophenoxy)acetate | Ethanol | 299 | n → π | sigmaaldrich.com |

| Ethyl acetate | Acidic mobile phase | 206 | n → σ* | sielc.com |

This table presents data for analogous compounds to provide insight into the expected electronic transitions of this compound.

Computational Chemistry and Theoretical Studies of Ethyl 2 2 Cyanophenoxy Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting molecular geometries, vibrational frequencies, and electronic properties.

While specific DFT studies on Ethyl 2-(2-cyanophenoxy)acetate are not readily found, research on analogous compounds like ethyl-2-(4-aminophenoxy)acetate has utilized DFT to determine optimized geometries. mdpi.com Such studies typically calculate bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement of atoms. For the related compound, ethyl-2-(4-aminophenoxy)acetate, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to be -5.2648 eV and -0.2876 eV, respectively, indicating an energy gap of 4.9808 eV. mdpi.com Similar calculations for this compound would be necessary to understand its electronic characteristics and reactivity.

DFT calculations are also employed to predict spectroscopic data, such as NMR and IR spectra. For instance, in a study on a chalcone (B49325) derivative containing a phenoxyacetate (B1228835) moiety, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute IR and NMR parameters, which were then compared with experimental results. nih.gov This approach helps in the structural confirmation of the synthesized compound. A similar theoretical analysis for this compound would be required to predict its spectroscopic behavior.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

There is no specific molecular docking research available that details the interactions of this compound with protein targets. Studies on other ethyl acetate (B1210297) derivatives have been performed to predict binding modes and affinities. For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were docked into the active sites of cyclooxygenase-1 (COX-1) and COX-2 enzymes to correlate their binding with anti-inflammatory activity. nih.gov Similarly, docking studies on an ethyl acetate fraction of Selaginella doederleinii extract identified compounds that could bind to key proteins in cancer pathways, with binding affinities ranging from -6.1 to -6.8 kcal/mol for the hexokinase 2 (HK2) protein. jppres.com To understand the potential biological targets of this compound, dedicated docking studies against various protein receptors would need to be conducted.

By identifying the most likely protein targets and their binding interactions through molecular docking, a potential mechanism of action can be hypothesized. For example, if docking studies showed a strong binding affinity of this compound to an enzyme like aldose reductase, it could be predicted to act as an inhibitor of that enzyme. scielo.br Research on other novel compounds has used docking to suggest mechanisms, such as the inhibition of the Aurora A-TPX2 protein-protein interaction, which is crucial for cell division. nih.gov Without specific docking data for this compound, its mechanism of action at a molecular level remains speculative.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting free energy landscape illustrates the relative energies of these different conformations. Such analyses, often performed using molecular dynamics simulations, can reveal the flexibility of a molecule and its accessible shapes. nih.gov There are no published studies focusing on the conformational analysis and energy landscapes specifically for this compound. This type of study would be essential to understand its dynamic behavior and how its shape influences its ability to interact with biological targets.

Theoretical Investigations of Reactivity and Selectivity

Molecular Electrostatic Potential (MEP)

A key aspect of understanding reactivity is the analysis of the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the ester group and the nitrogen atom of the cyano group. These regions are susceptible to electrophilic attack. The carbonyl oxygen of the ester would present a significant region of negative potential.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the ethyl group and the aromatic ring. These areas are prone to nucleophilic attack.

Neutral Regions (Green): Generally found over the carbon framework of the aromatic ring and the ethyl group.

This information is invaluable for predicting how the molecule will interact with other reagents. For instance, in an acid-catalyzed reaction, protonation would be most likely to occur at the carbonyl oxygen.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and selectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be predominantly localized on the phenoxy moiety, which is rich in π-electrons.

LUMO: Indicates the ability of a molecule to accept electrons. The LUMO is anticipated to be distributed over the cyanophenyl ring and the carbonyl group of the ester, which are the primary electron-withdrawing parts of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Global and Local Reactivity Descriptors

DFT calculations can provide a range of reactivity descriptors that quantify the electrophilic and nucleophilic character of a molecule. These descriptors are derived from the energies of the frontier orbitals.

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons. |

| Chemical Potential | μ | -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index | ω | μ2 / (2η) | A measure of the electrophilic power of a molecule. |

Pharmacological and Biological Activity Research on Ethyl 2 2 Cyanophenoxy Acetate and Its Derivatives

Medicinal Chemistry Applications and Drug Discovery

The unique structural features of ethyl 2-(2-cyanophenoxy)acetate, characterized by a phenoxy ring substituted with a cyano group and an ethyl acetate (B1210297) moiety, make it an attractive starting point for the synthesis of diverse and complex molecules with potential therapeutic applications.

Exploration as Pharmaceutical Intermediates

This compound and its analogs are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The reactivity of the cyano and ester groups allows for a wide range of chemical modifications, enabling the construction of more elaborate molecular architectures. For instance, derivatives of phenoxyacetic acid are utilized as precursors in the creation of novel compounds, including those with potential as selective COX-2 inhibitors. mdpi.com The synthesis of these derivatives often involves the reaction of substituted phenols with ethyl bromoacetate (B1195939), a common method for producing phenoxyacetate (B1228835) esters. mdpi.com

A notable example of a related compound being used as a building block is ethyl-2-(4-aminophenoxy) acetate, which has been synthesized as a precursor for dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, highlighting the potential of this class of compounds in developing treatments for metabolic diseases. nih.gov Similarly, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally related compound, serves as a key synthon for developing new agents with apoptosis-inducing capabilities in breast cancer cells. researchgate.net The versatility of these intermediates underscores their importance in drug discovery and development.

Design of Novel Therapeutics

The phenoxyacetate scaffold has been systematically explored in the design of novel therapeutic agents targeting a range of diseases. By modifying the substituents on the phenyl ring and altering the ester group, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects.

Researchers have designed and synthesized 4-phenoxyquinoline derivatives as potent inhibitors of c-Met kinase, a key target in cancer therapy. nih.gov These efforts have led to the identification of compounds with significant antiproliferative activity against various human cancer cell lines. nih.gov Furthermore, derivatives of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole have been synthesized and investigated as potential benzodiazepine (B76468) receptor agonists with anticonvulsant activity. nih.gov These studies demonstrate the successful application of rational drug design principles to the phenoxyacetate core structure to develop novel therapeutic candidates.

In Vitro and In Vivo Biological Evaluation

The biological activity of derivatives of this compound has been investigated through a variety of in vitro and in vivo studies, revealing their potential in several therapeutic areas.

Anticancer Activity and Cell Line Studies

A significant area of research has focused on the anticancer properties of phenoxyacetate derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. For example, novel 4-phenoxyquinoline derivatives have demonstrated potent inhibitory activities against human cancer cell lines such as A549 (lung carcinoma), H460 (large cell lung cancer), HT-29 (colorectal adenocarcinoma), and MKN-45 (gastric cancer). nih.gov

Phenoxazine derivatives, which share some structural similarities, have also been shown to induce cell death in human glioblastoma cell lines, A-172 and U-251 MG. nih.gov Specifically, 2-aminophenoxazine-3-one (Phx-3) exhibited significant cytotoxicity with IC50 values of 10 µM and 3 µM for A-172 and U-251 cells, respectively. nih.gov Another study on benzo[a]phenoxazine derivatives identified a compound, BaP1, with promising anticancer activity against colorectal cancer (CRC) cells, showing selectivity for cancer cells over non-cancerous colon cells. mdpi.com

Anticancer Activity of Phenoxyacetate Derivatives and Related Compounds

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Phenoxyquinoline derivative (1s) | A549 (Lung Carcinoma) | 0.39 µM | nih.gov |

| 4-Phenoxyquinoline derivative (1s) | H460 (Large Cell Lung Cancer) | 0.18 µM | nih.gov |

| 4-Phenoxyquinoline derivative (1s) | HT-29 (Colorectal Adenocarcinoma) | 0.38 µM | nih.gov |

| 2-aminophenoxazine-3-one (Phx-3) | A-172 (Glioblastoma) | 10 µM | nih.gov |

| 2-aminophenoxazine-3-one (Phx-3) | U-251 MG (Glioblastoma) | 3 µM | nih.gov |

Antimicrobial and Antibiotic Potential

The antimicrobial properties of phenoxyacetic acid derivatives have also been a subject of investigation. Studies have shown that certain 4-phenylazophenoxyacetic acids exhibit activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria like Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli, as well as the fungus Candida albicans. researchgate.net

Fatty acid methyl esters isolated from natural sources have also demonstrated antibacterial and antifungal efficacy. nih.govpsu.edu For instance, an extract containing these esters showed a minimum inhibitory concentration (MIC) of 0.25 mg/ml against Bacillus subtilis. nih.govpsu.edu Caffeic acid phenethyl ester, another related compound, has shown remarkable antimicrobial activity against various cariogenic bacteria. nih.gov

Antimicrobial Activity of Phenoxyacetic Acid Analogs and Related Compounds

| Compound/Extract | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Fatty Acid Methyl Esters Extract | Bacillus subtilis | 0.25 mg/ml | nih.govpsu.edu |

| Fatty Acid Methyl Esters Extract | Aspergillus fumigatus | 8 mg/ml | nih.gov |

| Fatty Acid Methyl Esters Extract | Aspergillus niger | 8 mg/ml | nih.gov |

| Carbazole derivative 2 | S. aureus ATCC 6358 | 30 µg/mL | nih.gov |

| Carbazole derivative 2 | S. epidermidis ATCC 12228 | 50 µg/mL | nih.gov |

Thrombin Inhibitory Activity

The potential for phenoxyacetate derivatives to act as thrombin inhibitors has been explored, primarily through the study of structurally related compounds. Thrombin is a crucial enzyme in the blood coagulation cascade, making its inhibition a key strategy for antithrombotic therapies. nih.gov

Research has shown that certain polyphenolic compounds, which share the phenolic structural motif, can inhibit thrombin activity. nih.gov For example, cyanidin (B77932) and quercetin (B1663063) have been identified as competitive thrombin inhibitors, with IC50 values of 0.25 μM and 1.5 μM, respectively, for the inhibition of thrombin's amidolytic activity. nih.gov Furthermore, derivatives of coumarin, another class of compounds with a core structure that can be related to the phenoxy group, have been investigated as inhibitors of monoamine oxidase, with some showing significant inhibitory effects. scienceopen.com While direct evidence for the thrombin inhibitory activity of this compound itself is limited, the activity of these related compounds suggests that the phenoxyacetate scaffold could be a promising starting point for the design of novel thrombin inhibitors.

Tubulin Polymerization Inhibition

Tubulin, a critical protein in the formation of microtubules, is essential for cell division and the maintenance of cellular structure. nih.gov Its inhibition is a key mechanism for many anticancer drugs. nih.gov While no direct studies link this compound to tubulin polymerization inhibition, research on related chemical structures suggests this as a potential area of activity.

For instance, certain phenylpiperazine derivatives have been identified as tubulin-binding drugs that inhibit tubulin polymerization. nih.gov Similarly, some chalcone (B49325) derivatives, which can feature a phenoxy acetate-like moiety, have been shown to act as tubulin polymerization inhibitors. nih.gov These findings suggest that the broader chemical scaffold to which this compound belongs may possess the potential to interact with tubulin, though specific studies on this compound are required for confirmation. The development of dual-target inhibitors, which act on both tubulin and other cancer-related targets like histone deacetylases (HDACs), is an emerging area in cancer therapy. nih.govmdpi.comresearchgate.net

It is important to note that various classes of compounds, including taxanes and vinca (B1221190) alkaloids, are well-established tubulin inhibitors used in chemotherapy. mdpi.com The potential for new chemical entities, including derivatives of phenoxyacetic acid, to act as tubulin inhibitors is an active area of research in the quest for novel anticancer agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective drugs. nih.gov Although specific SAR studies for this compound are not available, research on related phenoxyacetate and benzofuran (B130515) derivatives provides a framework for predicting its potential activity. nih.govmdpi.com

Studies on 2-(substituted phenoxy) acetamide (B32628) derivatives have shown that the nature and position of substituents on the phenoxy ring significantly impact their anticancer and anti-inflammatory activities. nih.govresearchgate.net For example, the presence of halogen or nitro groups on the aromatic ring has been found to enhance the biological effects of some phenoxyacetamide derivatives. nih.gov

In a series of phenoxyacetic acid derivatives designed as cyclooxygenase-2 (COX-2) inhibitors, the type of substituent on the phenyl ring and the nature of the linkage to other chemical moieties were critical for activity and selectivity. nih.gov For instance, the introduction of a bromo group at the para position of the phenyl ring was shown to influence COX-1 inhibition. nih.gov

Furthermore, research on phenolic acid derivatives has demonstrated that the length of the alkyl ester chain can significantly affect cytotoxic activity. uc.pt For example, propyl esters of caffeic and gallic acids showed higher cytotoxicity against HeLa cells compared to the corresponding methyl or octyl esters. uc.pt This suggests that the ethyl ester group in this compound is a key determinant of its potential biological activity.

The following table summarizes the key structural features and their influence on the activity of related phenoxyacetate derivatives:

| Structural Feature | Influence on Biological Activity | Reference |

| Substituents on Phenoxy Ring | Halogen and nitro groups can enhance anticancer and anti-inflammatory activity. | nih.gov |

| Ester Group Chain Length | The length of the alkyl chain of the ester can significantly impact cytotoxic activity. | uc.pt |

| Linker Moiety | The chemical group connecting the phenoxyacetate to other parts of the molecule is critical for activity and selectivity. | nih.gov |

Biochemical Pathway and Enzyme Activity Modulation

The phenoxyacetate scaffold is present in various compounds that have been shown to modulate the activity of several enzymes and biochemical pathways. While direct studies on this compound are lacking, research on its analogs provides clues to its potential targets.

One study on a chalcone derivative containing a phenoxyacetate moiety, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). tandfonline.comtandfonline.com Cholinesterases are important targets in neurodegenerative diseases, while GST is involved in detoxification and drug resistance in cancer. tandfonline.com

The inhibitory concentrations for this derivative are presented in the table below:

| Enzyme | IC50 (µM) | Ki (µM) |

| Acetylcholinesterase (AChE) | 14.11 | 11.13 ± 1.22 |

| Butyrylcholinesterase (BChE) | 10.49 | 8.74 ± 0.76 |

| Glutathione S-transferase (GST) | 16.82 | 14.19 ± 2.15 |

Data from Türkan et al. tandfonline.comtandfonline.com

Furthermore, derivatives of fenamic acid, which share some structural similarities with phenoxyacetic acids, have been shown to be substrate-selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.net This suggests that phenoxyacetate derivatives could potentially interact with the cyclooxygenase pathway. Indeed, some phenoxyacetic acid derivatives have been specifically designed and synthesized as selective COX-2 inhibitors. nih.gov

Materials Science Applications of Ethyl 2 2 Cyanophenoxy Acetate

Polymer Chemistry and Copolymerization Studies

The incorporation of monomers containing cyano and phenoxy groups, such as ethyl 2-(2-cyanophenoxy)acetate and its structural analogs, into polymer chains is a method used to modify the properties of existing polymers. These studies are crucial for developing new materials with tailored thermal and mechanical characteristics.

Synthesis and Characterization of Copolymers

Copolymers featuring structural units similar to this compound have been synthesized through free-radical polymerization. A common approach involves the copolymerization of a vinyl monomer, such as vinyl acetate (B1210297), with a substituted ethyl 2-cyano-3-phenyl-2-propenoate. These propenoates, which share the cyano-ester functionality, are typically prepared via a piperidine-catalyzed Knoevenagel condensation between a substituted benzaldehyde (B42025) and ethyl cyanoacetate (B8463686).

The resulting copolymers are then characterized to determine their structure and composition. Techniques like infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) are employed to confirm the incorporation of both monomer units into the polymer backbone. The composition of the copolymers, specifically the molar percentage of each monomer, is often calculated from nitrogen analysis, given the unique presence of nitrogen in the cyano-containing monomer.

Table 1: Representative Copolymer Synthesis and Characterization

| Copolymer System | Comonomers | Initiator | Synthesis Method | Characterization Methods |

|---|---|---|---|---|

| Vinyl Acetate - ECPP* | Vinyl Acetate, Ethyl 2-cyano-3-(substituted-phenyl)-2-propenoate | Radical Initiator | Solution Polymerization | Nitrogen Analysis, IR, ¹H-NMR, ¹³C-NMR |

| Styrene (B11656) - EPCA** | Styrene, Ethyl phenylcyanoacrylate | ABCN | Solution Polymerization at 70°C | Nitrogen Analysis, IR, NMR |

*ECPP: Ethyl 2-cyano-3-phenyl-2-propenoate and its derivatives. **EPCA: Ethyl phenylcyanoacrylate and its derivatives.

Thermal Behavior of Polymeric Materials

The thermal properties of copolymers containing cyano-ester functionalities are significantly influenced by the incorporation of these polar monomers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to study this behavior.

DSC analysis reveals the glass transition temperature (Tg) of the copolymers. Research on copolymers of vinyl acetate and various ethyl 2-cyano-3-phenyl-2-propenoates shows that the resulting materials have a relatively high Tg (ranging from 78-154°C) compared to polyvinyl acetate (Tg = 28-31°C). This increase in Tg indicates a reduction in the mobility of the polymer chains, which is attributed to the high dipolar character of the structural units containing the cyano and ester groups.

TGA is used to study the thermal degradation of these polymers. For copolymers of vinyl acetate, decomposition in a nitrogen atmosphere typically occurs in two main steps. The first step, occurring in the range of 160-350°C, is often associated with the elimination of acetic acid. This is followed by a slower decomposition of the remaining residue at higher temperatures, between 500°C and 650°C.

Table 2: Thermal Properties of Vinyl Acetate Copolymers with Substituted Propenoates

| Property | Polyvinyl Acetate (Homopolymer) | Copolymers with ECPP* |

|---|---|---|

| Glass Transition Temp. (Tg) | 28-31 °C | 78-154 °C |

| Decomposition Step 1 | Not Applicable | 160-350 °C |

| Decomposition Step 2 | Not Applicable | 500-650 °C |

| Residue after Step 1 | Not Applicable | 1.5-25.3 wt% |

*ECPP: Ethyl 2-cyano-3-phenyl-2-propenoate and its derivatives.

Development of Functional Materials

The electronic properties conferred by the cyano and phenoxy groups make this compound and related molecules candidates for the development of advanced functional materials.

Nonlinear Optical Materials

Organic molecules with second-order nonlinear optical (NLO) properties are of interest for applications in optoelectronics and photonics. These properties arise from a molecular structure that typically consists of an electron donor and an electron acceptor group connected by a π-conjugated bridge (a "push-pull" system).

The cyano group is a strong electron acceptor. Therefore, structures incorporating a cyanophenoxy moiety can be designed as part of NLO-active chromophores. For instance, NLO chromophores have been synthesized using a diethylaminophenyl donor group and a tricyanofuran acceptor, linked by a tetraene bridge. By functionalizing such chromophores, researchers aim to enhance their electro-optic activity. The incorporation of these chromophores into a polymer matrix can lead to materials with significant NLO coefficients (e.g., χzzz(2) values in the order of 280 ± 10 pm V⁻¹), making them promising for use in electro-optic devices.

Agrochemical Intermediate Development

The phenoxyacetic acid structure is a well-known scaffold in the herbicide industry. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that controls broadleaf weeds. While direct evidence linking this compound to a specific commercial agrochemical is limited in the reviewed literature, its precursor, 2-cyanophenol, is recognized as a versatile intermediate in the synthesis of agrochemicals. biosynth.comchemimpex.com For instance, 2-cyanophenol is a key intermediate in the production of the fungicide Azoxystrobin. google.com The structural similarity of this compound to this class of compounds suggests its potential as a building block for creating new, active agrochemical ingredients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.